2,2,2-trichloroacetic acid

Descripción general

Descripción

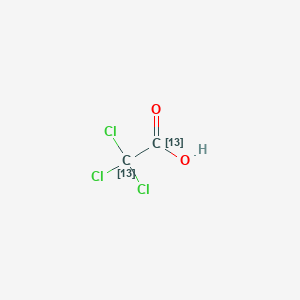

2,2,2-Trichloroacetic acid (TCA) is a chlorinated derivative of acetic acid with the molecular formula C₂HCl₃O₂ and an average molecular mass of 163.378 g/mol . Its monoisotopic mass is 161.904212 g/mol, and it is characterized by three chlorine atoms bonded to the terminal carbon of the acetic acid backbone, conferring strong electron-withdrawing effects that enhance its acidity and reactivity . TCA is identified by multiple international registries, including ChemSpider ID 10772050, EINECS 200-927-2, and UNII 5V2JDO056X .

TCA is widely utilized in biochemistry for protein precipitation due to its ability to denature proteins by disrupting hydrogen bonds and hydrophobic interactions . It also serves as a chemical peeling agent in dermatology, where its caustic properties promote controlled tissue ablation . Additionally, TCA is a metabolite of tetrachloroethene in humans, formed via cytochrome P450-mediated oxidation, and is excreted in urine alongside 2,2,2-trichloroethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-acetic Acid-13C2 can be synthesized through the chlorination of acetic acid in the presence of a suitable catalyst such as red phosphorus

CH3COOH+3Cl2→CCl3COOH+3HCl

Another method involves the oxidation of trichloroacetaldehyde .

Industrial Production Methods

Industrial production of 2,2,2-Trichloro-acetic Acid-13C2 typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of isotopically labeled carbon sources is crucial in this process to achieve the desired labeling .

Análisis De Reacciones Químicas

Hell–Volhard–Zelinsky Halogenation

TCA is synthesized via chlorination of acetic acid using chlorine gas in the presence of red phosphorus as a catalyst :

This reaction replaces all three hydrogen atoms in the methyl group of acetic acid with chlorine.

Oxidation of Trichloroacetaldehyde

TCA can also be produced by oxidizing trichloroacetaldehyde :

Thermal Decarboxylation

Heating TCA with bases (e.g., NaOH) or amines triggers decarboxylation, yielding chloroform and carbon dioxide :

This reaction is accelerated in aqueous solutions below 30% concentration, producing chloroform, HCl, CO, and CO .

Hydrolytic Instability

Aqueous TCA solutions decompose over time:

This decomposition is temperature-dependent and contributes to TCA’s limited shelf life in diluted forms .

Halogen Exchange

TCA reacts with potassium bromide (KBr) to form tribromoacetic acid via halogen replacement :

Reduction to Trichloroethanol

TCA is reduced to trichloroethanol using lithium aluminum hydride (LiAlH) :

Protein Precipitation Mechanism

TCA is widely used in biochemistry to precipitate proteins, DNA, and RNA. The mechanism involves:

-

Partial Denaturation : TCA disrupts native protein structures, inducing a reversible "molten globule-like" intermediate state with exposed hydrophobic regions .

-

Aggregation : The partially structured intermediates associate due to hydrophobic interactions, forming insoluble aggregates .

Key Experimental Findings

-

U-Shaped Precipitation Curves : Optimal precipitation occurs at intermediate TCA concentrations (5–10% w/v), with reduced efficiency at higher or lower concentrations .

-

ANS Binding : Increased 1-anilino-8-naphthalene sulfonate (ANS) fluorescence confirms hydrophobic patch exposure in the intermediate state .

-

Urea Sensitivity : The intermediate state is destabilized by urea, confirming its partially structured nature .

| Variable | Effect on Precipitation Efficiency | Source |

|---|---|---|

| TCA Concentration | U-shaped relationship | |

| Protein Native State | Higher efficiency | |

| Unfolded Proteins | Lower efficiency |

Aplicaciones Científicas De Investigación

Biochemical Applications

Protein Precipitation

TCA is widely utilized for protein precipitation in proteomics. It effectively removes interfering substances and concentrates proteins from biological samples. Research indicates that TCA can precipitate proteins independent of their physicochemical properties, making it a preferred choice for sample preparation in proteomic analysis .

Optimal Concentration Studies

Recent studies have focused on identifying the optimal concentration of TCA for effective protein precipitation. For instance, traditional concentrations (10% w/v or 20% w/v) were found ineffective for low protein concentrations (0.02-0.03 mg). A response surface methodology was employed to find more effective concentrations .

Table 1: Optimal TCA Concentration for Protein Precipitation

| Protein Concentration (mg) | TCA Concentration (%) | Precipitation Efficiency |

|---|---|---|

| 0.02 | 5 | High |

| 0.03 | 10 | Moderate |

| 0.05 | 20 | Low |

Clinical Applications

Cervical Intraepithelial Neoplasia (CIN) Treatment

TCA is used topically in treating CIN, with studies showing high regression rates after treatment with an 85% TCA solution. A retrospective case series indicated significant HPV clearance and improvement in CIN grades post-treatment .

Table 2: Efficacy of TCA in CIN Treatment

| Treatment Concentration (%) | Regression Rate (%) | HPV Clearance Rate (%) |

|---|---|---|

| 85 | 78 | 70 |

| 70 | 65 | 60 |

Basal Cell Carcinoma Treatment

High concentrations of TCA (70%) have been reported as effective for treating superficial basal cell carcinoma (BCC), demonstrating a favorable safety profile and efficacy .

Industrial Applications

Herbicide Formulations

TCA is primarily used as a selective herbicide, often in combination with other herbicides like 2,4-D. Its effectiveness as a herbicide is attributed to its ability to disrupt plant growth processes .

Metal Surface Treatment

In industrial settings, TCA serves as an etching agent for metals and is used in surface treatments due to its strong acidic properties .

Toxicological Considerations

While TCA has beneficial applications, it is important to note its potential carcinogenic effects observed in animal studies, particularly concerning liver tumors in mice exposed to high concentrations over extended periods . Careful handling and adherence to safety protocols are essential when working with this compound.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trichloro-acetic Acid-13C2 involves its ability to attach to proteins, carbohydrates, and lipids through a process known as labeling. Once attached, the labeled compound is assimilated into cells and processed by enzymes. This allows researchers to observe the metabolic pathways and investigate the effects of various substances on these pathways .

Comparación Con Compuestos Similares

Structural and Chemical Properties

The following table summarizes key differences between TCA and structurally related chlorinated acetic acids:

Key Observations :

- Acidity : TCA’s acidity (pKa ~0.7) surpasses that of dichloroacetic acid (DCAA, pKa ~1.3) and chloroacetic acid (pKa ~2.8) due to greater electron-withdrawing effects from additional chlorine atoms .

- Protein Precipitation : TCA is more effective than DCAA in precipitating proteins at low concentrations (optimized at 10–15% w/v), as demonstrated in proteomics studies .

Metabolic and Toxicological Profiles

- TCA vs. 2,2,2-Trichloroethanol: TCA and 2,2,2-trichloroethanol are both metabolites of tetrachloroethene, but their excretion patterns vary. Some individuals excrete only trichloroethanol, suggesting metabolic pathway variability . TCA is associated with hepatotoxicity and carcinogenicity in chronic exposure models, while trichloroethanol’s toxicity is less well-characterized .

- Environmental Impact :

Research Findings and Data Tables

Table 1: Comparative Analysis of Chlorinated Acetic Acids in Water Disinfection

| Parameter | TCA (THAA) | DCAA |

|---|---|---|

| Average Concentration (μg/L) | 15–30 | 20–50 |

| Primary Influencing Factor | Chlorine dose | Dissolved organic carbon |

| Carcinogenic Potential | Likely (Group 2B) | Possible (Group 3) |

| Regulatory Limit (WHO) | 100 μg/L | 50 μg/L |

Source: Adapted from haloacetic acid (HAA) studies in water treatment

Table 2: Protein Precipitation Efficiency

| Compound | Optimal Concentration (%) | Precipitation Efficiency (%) |

|---|---|---|

| TCA | 10–15 | 95 |

| DCAA | 20–25 | 70 |

Source: Response surface methodology optimization studies

Actividad Biológica

2,2,2-Trichloroacetic acid (TCA) is a chlorinated derivative of acetic acid, widely recognized for its biological activity in various fields, including biochemistry, dermatology, and toxicology. Its chemical structure consists of three chlorine atoms replacing the hydrogen atoms in acetic acid, making it a potent agent for protein precipitation and a caustic substance in medical applications.

- Chemical Formula : CCl₃COOH

- Molecular Weight : 163.39 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in water and organic solvents

1. Biochemical Applications

TCA is primarily utilized in biochemistry for the precipitation of macromolecules such as proteins, DNA, and RNA. This property is essential for various analytical techniques, including:

- Protein Purification : TCA effectively precipitates proteins from solutions, facilitating their isolation and study.

- Nucleic Acid Precipitation : It is used to concentrate nucleic acids from biological samples.

| Application | Description |

|---|---|

| Protein Precipitation | Isolates proteins from complex mixtures |

| Nucleic Acid Isolation | Concentrates DNA/RNA for further analysis |

2. Medical Uses

TCA has significant medical applications, particularly in dermatology:

- Chemical Peels : Used in cosmetic treatments to improve skin texture by removing the outer layers of skin.

- Wart Removal : Effective in the chemoablation of warts and other benign lesions.

A study evaluated the efficacy of TCA injections for conjunctival inclusion cysts. In this prospective case series involving ten patients, all cases were successfully treated without recurrence after an average follow-up period of 18 months .

3. Toxicological Profile

While TCA has beneficial uses, it also poses several health risks:

- Skin Irritation : Causes severe burns and eye damage upon contact.

- Carcinogenic Potential : Animal studies have indicated a dose-related increase in liver tumors when exposed to TCA over extended periods .

| Toxicity Concern | Description |

|---|---|

| Skin Burns | Severe irritation leading to burns |

| Carcinogenicity | Linked to liver tumors in animal studies |

Case Study 1: Efficacy in Dermatological Treatments

A clinical trial assessed the effectiveness of TCA for treating post-inflammatory hyperpigmentation (PIH) induced by acne. The study involved topical application of bakuchiol versus a vehicle control on TCA-induced PIH lesions. Results showed significant improvement in PIH severity with bakuchiol treatment compared to controls (p < 0.05) over a 28-day period .

Case Study 2: Safety Profile Evaluation

A review of safety data highlighted that while adverse reactions such as burning and erythema are common with higher concentrations of TCA (up to 100%), these effects are manageable and typically occur in clinical settings . The FDA has noted that TCA's safety profile remains consistent across various applications .

Research Findings

Recent literature emphasizes the dual nature of TCA's biological activity:

- Therapeutic Efficacy : Demonstrated effectiveness as a chemical peeling agent and wart treatment.

- Safety Concerns : Potential for severe skin reactions and carcinogenic effects necessitates careful handling and application.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,2,2-trichloroacetic acid (TCA) relevant to laboratory handling?

TCA is a strong acid with the molecular formula C₂HCl₃O₂ , molecular weight 163.38 g/mol , and CAS number 76-03-9 . It is highly soluble in water and polar organic solvents. Key properties include:

- Melting point : ~57–58°C

- Boiling point : ~196–198°C (decomposes)

- pKa : ~0.7 (extremely acidic)

- Hazards : Corrosive (skin/eye damage), incompatible with strong bases and oxidizing agents .

Methodological Note : Always store TCA in airtight containers at room temperature, away from moisture. Use corrosion-resistant equipment (e.g., glass) and wear PPE (gloves, goggles) during handling .

Q. How is TCA synthesized, and what purity standards are critical for research applications?

TCA is typically synthesized via chlorination of acetic acid or chloroacetic acid. For laboratory use, purity ≥99% (ACS grade) is recommended to avoid interference in sensitive assays. Impurities like residual chlorine or acetic acid derivatives can skew experimental results, particularly in proteomics or analytical chemistry .

Methodological Note : Verify purity via titration or NMR. Repurify via recrystallization if necessary, using anhydrous ethanol as a solvent .

Advanced Research Questions

Q. What mechanisms underlie TCA-induced protein precipitation, and how can protocols be optimized for proteomic studies?

TCA precipitates proteins by disrupting hydrogen bonds and hydrophobic interactions, forcing proteins into a partially structured "molten globule" state that aggregates . Key parameters for optimization:

- Concentration : 10–20% (w/v) TCA maximizes precipitation efficiency.

- Temperature : Pre-chill TCA to 4°C to enhance denaturation.

- Incubation : 30–60 minutes on ice ensures complete aggregation .

Data Contradiction : Lower TCA concentrations (5%) may stabilize intermediate states, complicating pelleting. Centrifugation at 15,000×g for 15 minutes resolves this .

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| TCA Concentration | 10–20% | Maximizes aggregation |

| Temperature | 4°C | Enhances denaturation |

| Centrifugation Speed | 15,000×g | Ensures pellet formation |

Q. How do researchers reconcile discrepancies in TCA’s toxicological data across studies?

TCA’s acute toxicity in humans is poorly documented, but animal studies indicate hepatotoxicity and carcinogenicity (e.g., hepatocellular adenomas in mice at 5 g/L in drinking water) . Discrepancies arise due to:

- Species-specific metabolism : Humans exhibit slower TCA clearance due to plasma protein binding.

- Exposure route : Oral administration in rodents vs. dermal/occupational exposure in humans.

- Metabolite interference : TCA derivatives (e.g., dichloroacetate) confound toxicity profiles .

Methodological Note : Use in vitro models (e.g., HepG2 cells) to assess human-specific toxicity. Pair with LC-MS to differentiate TCA from metabolites .

Q. What strategies mitigate TCA’s environmental impact in laboratory waste?

TCA is persistent in aquatic systems (half-life >200 days) and bioaccumulative. Neutralization protocols include:

- Step 1 : Dilute waste with excess water (1:10 ratio).

- Step 2 : Adjust pH to 6–8 using sodium bicarbonate.

- Step 3 : Adsorb residual TCA onto activated carbon before disposal .

Data Contradiction : Alkaline hydrolysis generates chloroform, a regulated carcinogen. Use fume hoods and monitor byproducts via GC-MS .

Q. How does TCA interact with biomolecules beyond precipitation (e.g., nucleic acids or lipids)?

TCA denatures DNA/RNA by protonating phosphate groups, but its use in nucleic acid protocols is limited due to fragmentation risks. For lipid studies, TCA disrupts membrane integrity by solubilizing phospholipids. Methodological Note : For lipid extraction, pair TCA with chloroform-methanol (2:1 v/v) to isolate fatty acids .

Propiedades

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.